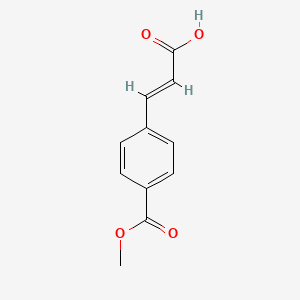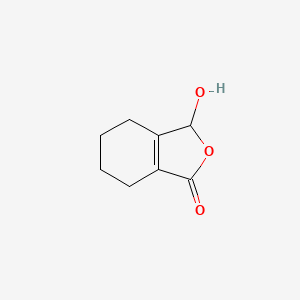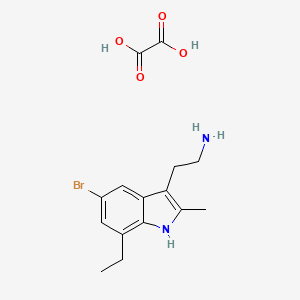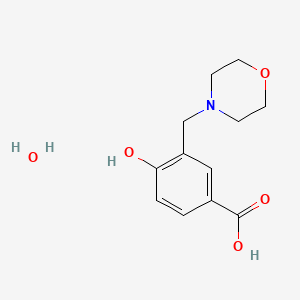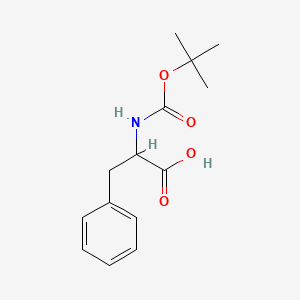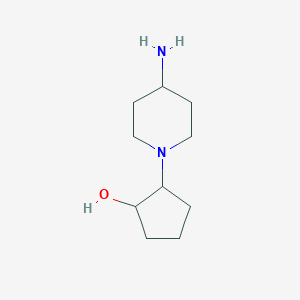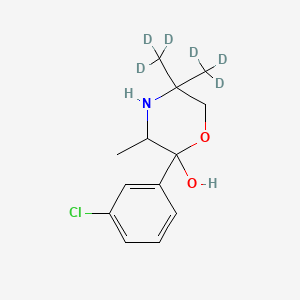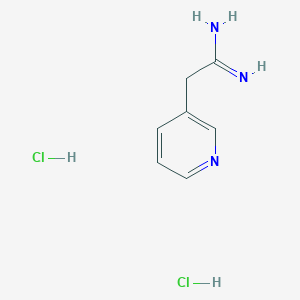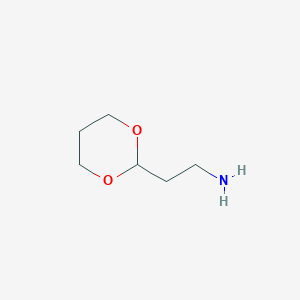![molecular formula C10H10Cl2N2O B3418013 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1184969-23-0](/img/structure/B3418013.png)
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
This compound, also known as ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine, has the empirical formula C10H9ClN2O and a molecular weight of 208.64 . It is typically available in solid form .
Molecular Structure Analysis
The SMILES string for this compound is NCC1=NOC(C2=CC=CC=C2Cl)=C1 . This indicates that the molecule contains an isoxazole ring (NOC=C1) attached to a 2-chlorophenyl group (C2=CC=CC=C2Cl) via a methylene bridge (CH2), with an amine group (NH2) also attached to the methylene bridge .Scientific Research Applications
Isoxazole Derivatives in Medicinal Chemistry
Isoxazoles, including those substituted with chlorophenyl groups, are significant in the field of medicinal chemistry due to their diverse biological activities. Isoxazoline and isoxazole derivatives have been explored for their potential as anticancer agents. They serve as key frameworks for the development of new therapeutic agents, showcasing activities such as anti-tubercular, antioxidant, and anticancer properties. The versatility of these compounds allows for the exploration of various pharmacological targets and the enhancement of drug efficacy and selectivity (Kaur et al., 2014).
Antitubercular Activity
Research on derivatives of isoniazid (INH), which is structurally distinct but relevant due to its incorporation of similar functional groups, highlights the modification of INH structure to improve its antitubercular activity. Halogenated derivatives, including those with chlorophenyl moieties, have shown significant activity against various mycobacterial strains. This suggests that compounds with chlorophenyl and isoxazole groups could have potential applications in developing new antitubercular agents (Asif, 2014).
Environmental Applications
Chlorophenols, compounds related to chlorophenyl derivatives, have been studied extensively for their environmental impact, particularly in relation to municipal solid waste incineration and their role as precursors to dioxins. This research provides insight into the environmental fate and transformation of chlorophenyl-containing compounds, which is crucial for assessing the environmental safety and degradation pathways of related chemical entities (Peng et al., 2016).
Safety And Hazards
This compound is classified as an Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The compound is labeled with the GHS06 pictogram and the signal word "Danger" . Precautionary statements include P264, P270, P301 + P310, P405, and P501 .
properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSRYJJKIDOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | |
CAS RN |
1184969-23-0 | |
| Record name | [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



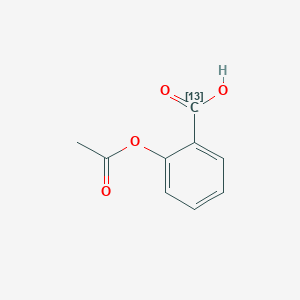
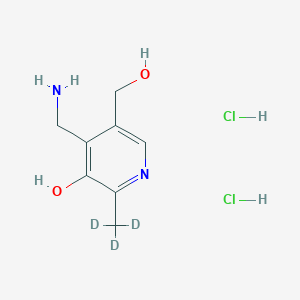
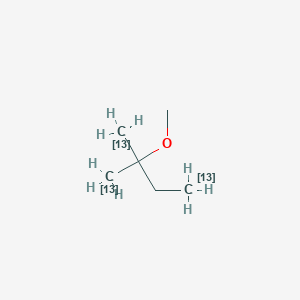
![2-Methyl-2-[(~2~H_3_)methyloxy]butane](/img/structure/B3417965.png)
